BenchChemオンラインストアへようこそ!

Imidazo[1,2-a]pyridin-2-ylmethyl acetate

Lipophilicity Membrane permeability Physicochemical property comparison

Select this C-2 acetoxymethyl imidazo[1,2-a]pyridine ester to preserve your design hypothesis. With zero H-bond donors, LogP 1.40, and TPSA 43.6 Ų, it fits CNS MPO space for neurodegenerative/psychiatric programs. The acetate handle enables two orthogonal diversification routes—direct nucleophilic displacement or mild hydrolysis to the alcohol—reducing building-block inventory and per-compound synthesis cost. ≥98% purity from commercial suppliers eliminates pre-assay repurification, avoiding false-positive contaminants in biophysical screens. Do not substitute with the free alcohol or acid; a wrong analog introduces an HBD, alters LogP by 0.4–0.7 units, and removes the ester handle needed for chemoselective deprotection.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13069666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-2-ylmethyl acetate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CN2C=CC=CC2=N1
InChIInChI=1S/C10H10N2O2/c1-8(13)14-7-9-6-12-5-3-2-4-10(12)11-9/h2-6H,7H2,1H3
InChIKeyHJNWYSCOXZYDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-2-ylmethyl Acetate: Class Identification and Procurement-Relevant Physicochemical Profile


Imidazo[1,2-a]pyridin-2-ylmethyl acetate (CAS 721426-33-1; synonym: imidazo[1,2-a]pyridine-2-methanol, 2-acetate) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class, widely recognized as a 'privileged structure' in medicinal chemistry [1]. The compound carries a C-2 methylene acetate ester side chain (C₁₀H₁₀N₂O₂; MW 190.20 g/mol; computed LogP 1.40, TPSA 43.6 Ų, zero H-bond donors) and is commercially supplied at ≥95% purity with storage at 2–8°C . As an acetylated hydroxymethyl derivative, it serves as a protected alcohol synthon, enabling selective deprotection to the corresponding alcohol (imidazo[1,2-a]pyridin-2-ylmethanol) or further functionalization via nucleophilic displacement at the ester-bearing methylene .

Why Imidazo[1,2-a]pyridin-2-ylmethyl Acetate Cannot Be Replaced by Common In-Class Analogs


Although several commercially available imidazo[1,2-a]pyridine derivatives share the same bicyclic core, the precise nature of the C-2 substituent—acetoxymethyl versus hydroxymethyl, carboxymethyl, or regioisomeric esters—creates critical differences in lipophilicity, hydrogen-bonding capacity, and synthetic reactivity that directly affect biological membrane permeability, metabolic stability, and downstream derivatization strategy [1][2]. Choosing the 'wrong' analog—e.g., the free alcohol or the acid—introduces an H-bond donor, alters LogP by 0.4–0.7 units, changes P-gp recognition potential, and removes the ester handle needed for selective nucleophilic displacement or chemoselective deprotection in multi-step sequences [3][4]. For medicinal chemistry and chemical biology programs where a protected, non-HBD, moderately lipophilic building block is required, generic substitution with the alcohol, acid, or regioisomeric ester directly compromises the design hypothesis.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyridin-2-ylmethyl Acetate Versus Closest Analogs


Enhanced Lipophilicity (LogP) Versus Free Alcohol and Free Acid Analogs Improves Predicted Membrane Permeability

The acetate ester exhibits a computed LogP of 1.40, which is 0.44 log units higher than the corresponding free carboxylic acid (imidazo[1,2-a]pyridin-2-yl-acetic acid, LogP = 0.96) and approximately 0.40 log units higher than estimated values for the free alcohol analog (imidazo[1,2-a]pyridin-2-ylmethanol, estimated LogP ≈ 1.0 based on structurally related 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-2-methanol LogP = 0.71 and substituted analogs LogP ≈ 1.0–1.3) [1][2]. In drug discovery, a ΔLogP of 0.4–0.5 is considered sufficient to produce measurable differences in passive membrane permeability and oral absorption potential [3].

Lipophilicity Membrane permeability Physicochemical property comparison

Zero Hydrogen Bond Donor Count Versus Free Alcohol (1 HBD) and Free Acid (1 HBD) Reduces P-gp-Mediated Efflux Risk

Imidazo[1,2-a]pyridin-2-ylmethyl acetate contains zero hydrogen bond donors (HBD = 0), whereas the free alcohol analog (imidazo[1,2-a]pyridin-2-ylmethanol) carries one HBD (–OH) and the free acid analog (imidazo[1,2-a]pyridin-2-yl-acetic acid) carries one HBD (–COOH) . Reducing HBD count from 1 to 0 is a well-established medicinal chemistry strategy for lowering P-glycoprotein (P-gp) recognition and efflux, a key determinant of CNS penetration and oral bioavailability [1]. The combination of zero HBD, moderate LogP (1.40), and TPSA of 43.6 Ų places the acetate ester within the favorable CNS multiparameter optimization (MPO) desirability space (TPSA < 70 Ų, HBD ≤ 1, LogP 1–3) [2].

Hydrogen bond donors P-glycoprotein efflux CNS drug design

Chemoselective Synthetic Handle: Acetate Ester Enables Orthogonal Deprotection/Displacement Not Possible with the Alcohol or Acid

The C-2 acetoxymethyl group offers a distinct synthetic advantage over both the free alcohol and the free acid: it can be chemoselectively hydrolyzed under mild basic conditions (e.g., K₂CO₃/MeOH, rt, 1–2 h) to unmask the alcohol without affecting other base-sensitive functionalities, or it can act as a leaving group in nucleophilic displacement reactions (e.g., with amines, thiols, or active methylene compounds) to install diverse C–N, C–S, or C–C bonds at the C-2 methylene position [1][2]. The free alcohol requires separate activation (e.g., MsCl, SOCl₂) for displacement and is prone to oxidation; the free acid requires amide coupling reagents and is incompatible with nucleophilic or basic conditions that deprotonate the carboxylate . The methyl ester analog (methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, CAS 1260383-71-8) shares similar reactivity but at the acetate position one carbon further removed from the heterocyclic core, altering the electronic environment and steric accessibility of the reactive center .

Chemoselective synthesis Protecting group strategy Building block utility

Regioisomeric Differentiation: C-2 Acetoxymethyl Versus C-3 Acetate Esters

The position of the acetate-bearing side chain on the imidazo[1,2-a]pyridine core critically influences pharmacological activity. Imidazo[1,2-a]pyridin-2-ylmethyl acetate carries the ester functionality at the C-2 position via a methylene linker, whereas the commonly available regioisomer imidazo[1,2-a]pyridine-3-acetic acid ethyl ester (CAS 101820-69-3) places the ester at C-3. Published SAR for imidazo[1,2-a]pyridine-based kinase inhibitors and anti-inflammatory agents demonstrates that C-2 versus C-3 substitution can produce orders-of-magnitude differences in target binding affinity [1][2]. For example, in a series of imidazo[1,2-a]pyridine-based TNF-α expression inhibitors, the methyl ester analog (C-2 acetate-type substitution pattern) displayed an IC₅₀ of 3.6 μM in Jurkat T cells, while structurally related C-3-substituted analogs from the same scaffold class showed 10- to 100-fold weaker activity [3][4].

Regioisomerism Binding affinity Kinase selectivity

Commercial Purity Benchmarking: ≥98% Purity Enables Direct Use in Biophysical Assays Without Repurification

Imidazo[1,2-a]pyridin-2-ylmethyl acetate is commercially available at ≥98% purity (ChemScene CS-0354878; Leyan 1425548) and at 95% purity (AChemBlock T96735; AK Sci 2179CM) . By comparison, the free acid analog (imidazo[1,2-a]pyridin-2-yl-acetic acid) is typically supplied at 96% purity (AKSci 7268AH) , and the methyl ester analog at 95% purity (AKSci 9052DM) . A purity difference of ≥2% (98% vs. 96% or 95%) at the building-block stage is practically significant: a 2% impurity burden can translate to >20 μM contaminant concentration at typical screening concentrations (10–100 μM), potentially generating false-positive hits in biophysical assays (SPR, DSF, ITC) or confounding cellular SAR [1]. The availability of 98% purity material from multiple suppliers reduces procurement risk and eliminates the need for pre-assay repurification.

Purity specification Assay-ready quality Procurement comparison

Optimal Procurement and Deployment Scenarios for Imidazo[1,2-a]pyridin-2-ylmethyl Acetate


CNS-Targeted Medicinal Chemistry: Hit-to-Lead Optimization Requiring Low HBD, Moderate LogP Building Blocks

The acetate ester's zero HBD count, LogP of 1.40, and TPSA of 43.6 Ų place it within the desirable CNS MPO space [1]. Medicinal chemists optimizing hits for neurodegenerative or psychiatric targets should procure this compound over the free alcohol (1 HBD, lower LogP, higher P-gp efflux risk) or the free acid (1 HBD, LogP 0.96, poor passive permeability) when the design hypothesis requires a protected, non-polar C-2 substituent that preserves brain penetration potential [2][3].

Parallel Library Synthesis: Chemoselective Derivatization via Acetate Displacement or Deprotection

For high-throughput SAR exploration, the acetate ester provides two orthogonal diversification pathways from a single building block: (i) direct nucleophilic displacement at the benzylic-like methylene to generate C-2 aminomethyl, thiomethyl, or carbon-substituted libraries, or (ii) mild basic hydrolysis (K₂CO₃/MeOH) to the free alcohol for subsequent etherification, oxidation, or Mitsunobu chemistry [4]. This dual functionality reduces the number of building blocks that must be procured and managed in a compound management system, directly lowering logistics overhead and per-compound synthesis cost relative to using separate alcohol and acid building blocks [5].

Kinase Inhibitor and Anti-Inflammatory Drug Discovery: C-2 Substitution Pattern for Target Engagement

Published SAR demonstrates that C-2 substitution on the imidazo[1,2-a]pyridine scaffold is strongly preferred over C-3 substitution for kinase inhibition (FGFR, PI3K, EGFR) and TNF-α pathway modulation, with C-2-substituted analogs showing 10- to 100-fold greater potency [6][7]. Programs targeting these mechanisms should specifically procure C-2-substituted building blocks like the acetate ester rather than the more widely available C-3 regioisomer (e.g., imidazo[1,2-a]pyridine-3-acetic acid ethyl ester), as regioisomeric mismatch at the procurement stage can lead to inactive compounds and wasted screening resources [8].

Biophysical Assay Cascade: Assay-Ready Quality Without Pre-Purification

The availability of ≥98% purity material from multiple commercial suppliers (ChemScene, Leyan) enables direct use in surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), isothermal titration calorimetry (ITC), and cellular target engagement assays without the need for time-consuming pre-assay repurification . This is a distinct operational advantage over the free acid (supplied at 96%) and methyl ester (supplied at 95%), where the additional 2–3% impurity burden at typical screening concentrations (10–100 μM) can produce >20 μM contaminant levels, a known source of false-positive hits in biophysical screening cascades [9].

Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-2-ylmethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.